molecular formula C43H82O6 B13408190 2-(Palmitoyloxy)propane-1,3-diyl didodecanoate

2-(Palmitoyloxy)propane-1,3-diyl didodecanoate

Cat. No.: B13408190
M. Wt: 695.1 g/mol
InChI Key: MCELKWUXVWSVKW-UHFFFAOYSA-N
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Description

2-(Palmitoyloxy)propane-1,3-diyl didodecanoate is a complex ester compound with the molecular formula C({41})H({78})O(_{6}). This compound is part of a class of molecules known as triglycerides, which are esters derived from glycerol and three fatty acids. It is characterized by the presence of palmitic acid and dodecanoic acid moieties, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Palmitoyloxy)propane-1,3-diyl didodecanoate typically involves esterification reactions. One common method is the reaction of glycerol with palmitic acid and dodecanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of enzymatic catalysts, such as lipases, is also explored to achieve more environmentally friendly and efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Palmitoyloxy)propane-1,3-diyl didodecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding glycerol, palmitic acid, and dodecanoic acid.

    Oxidation: The compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidative products.

    Transesterification: This reaction involves the exchange of the ester groups with alcohols, producing new esters and alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxygen or other oxidizing agents.

    Transesterification: Alcohols in the presence of a catalyst such as sodium methoxide.

Major Products Formed

    Hydrolysis: Glycerol, palmitic acid, and dodecanoic acid.

    Oxidation: Peroxides and other oxidative degradation products.

    Transesterification: New esters and alcohols.

Scientific Research Applications

2-(Palmitoyloxy)propane-1,3-diyl didodecanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.

Mechanism of Action

The mechanism of action of 2-(Palmitoyloxy)propane-1,3-diyl didodecanoate involves its interaction with lipid membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by lipases, releasing fatty acids that participate in various metabolic pathways. The molecular targets include membrane proteins and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with different fatty acid chains.

    Propane-1,2,3-triyl trioleate: Contains oleic acid instead of palmitic and dodecanoic acids.

    Propane-1,2,3-triyl tridodecanoate: Contains only dodecanoic acid chains.

Uniqueness

2-(Palmitoyloxy)propane-1,3-diyl didodecanoate is unique due to its specific combination of palmitic and dodecanoic acid moieties, which confer distinct physical and chemical properties. This combination affects its melting point, solubility, and interaction with biological membranes, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C43H82O6

Molecular Weight

695.1 g/mol

IUPAC Name

1,3-di(dodecanoyloxy)propan-2-yl hexadecanoate

InChI

InChI=1S/C43H82O6/c1-4-7-10-13-16-19-20-21-22-25-28-31-34-37-43(46)49-40(38-47-41(44)35-32-29-26-23-17-14-11-8-5-2)39-48-42(45)36-33-30-27-24-18-15-12-9-6-3/h40H,4-39H2,1-3H3

InChI Key

MCELKWUXVWSVKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC

Origin of Product

United States

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